molecular formula C4H6N2S B3283873 3-(Methylthio)-1H-pyrazole CAS No. 774157-81-2

3-(Methylthio)-1H-pyrazole

Cat. No.: B3283873
CAS No.: 774157-81-2
M. Wt: 114.17 g/mol
InChI Key: URVWZUYNMRNULP-UHFFFAOYSA-N
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Description

3-(Methylthio)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a methylthio group at the third position of the pyrazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylthio group.

Another approach involves the cyclization of appropriate precursors. For example, the reaction of hydrazine with 3-(methylthio)propenoic acid derivatives can lead to the formation of this compound through an intramolecular cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitro-substituted pyrazoles.

Scientific Research Applications

3-(Methylthio)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: this compound is used in the development of agrochemicals, dyes, and other industrial products. Its chemical properties make it suitable for various applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylthio group can influence its binding affinity and specificity towards these targets.

For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Comparison with Similar Compounds

3-(Methylthio)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:

    This compound vs. 3-(Methylthio)-1H-imidazole: Both compounds contain a methylthio group, but the pyrazole ring has two nitrogen atoms, while the imidazole ring has one nitrogen and one carbon atom. This difference in ring structure can lead to variations in chemical reactivity and biological activity.

    This compound vs. 3-(Methylthio)-1H-triazole: The triazole ring contains three nitrogen atoms, which can significantly alter its electronic properties compared to the pyrazole ring. This can affect the compound’s stability, reactivity, and interaction with biological targets.

    This compound vs. 3-(Methylthio)-1H-thiazole: The thiazole ring contains a sulfur atom, which can impart different chemical and physical properties compared to the pyrazole ring

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis, while its potential biological activities open up opportunities for pharmaceutical and industrial applications. Further research is needed to fully explore its properties and applications, as well as to develop new derivatives with enhanced activity and specificity.

Properties

IUPAC Name

5-methylsulfanyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVWZUYNMRNULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774157-81-2
Record name 3-(methylsulfanyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-(Methylthio)-1H-pyrazole?

A1: While the provided research focuses on derivatives of this compound, we can infer its basic structural information.

    Q2: What are the common synthetic routes for this compound derivatives?

    A2: Several synthetic strategies are highlighted in the research:

    • Reaction with 2-Cyano-3,3-bis(alkylthio) acrylates: This method is used to synthesize 1-(substituted-pyrazole-4-carbonyl)-pyrazoles. []
    • Condensation with 4-Chloro-3-carbaldehyde Coumarin Derivatives: This approach yields chromenopyrazolopyrimidine derivatives. []
    • Multicomponent Reactions: Three-component, one-pot reactions involving 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide, aldehydes, and active methylene compounds are employed for pyrazolopyrimidine synthesis. [, , , ]
    • Reaction with Oxoketene Dithioacetals: This method facilitates the creation of dicarboxamide-functionalized pyrazolopyrimidines. []
    • Cyclocondensation Reactions: Reactions with formic acid, formamide, thioacetamide, and isothiocyanates lead to various fused azole derivatives. []

    Q3: What are the key structural features influencing the biological activity of this compound derivatives?

    A3: Structure-activity relationship (SAR) studies suggest that substituents on the pyrazole ring significantly impact the activity of these compounds. [] For instance, different substituents at the 1-position, like benzoyl or pyrazolylcarbonyl groups, lead to diverse biological profiles. [, , ]

    Q4: What biological activities have been reported for this compound derivatives?

    A4: Research indicates promising activities, including:

    • Herbicidal Activity: Some derivatives exhibit notable herbicidal effects. []
    • Fungicidal Activity: Several compounds demonstrate antifungal properties. [, , ]
    • Plant Growth Regulation: Certain derivatives show potential as plant growth regulators. [, , ]
    • Antimicrobial Activity: Some compounds exhibit activity against both Gram-positive and Gram-negative bacteria. []

    Q5: How does the methylation of 5-amino-3-methylthio-1H-pyrazole derivatives proceed?

    A5: Studies reveal that methylation with methyl iodide (CH3I) targets both endocyclic nitrogens of the pyrazole ring. Interestingly, the ratio of isomers formed depends on the substituent at the 4-position, highlighting the influence of steric and electronic factors on the reaction. [, ]

    Q6: What insights do computational chemistry studies provide about this compound derivatives?

    A6: While the provided research doesn't delve deep into computational modeling of these specific derivatives, it's worth noting that molecular docking studies have been employed to investigate the potential mechanism of action for some antimicrobial compounds. [] These studies suggest that certain derivatives might inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication.

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